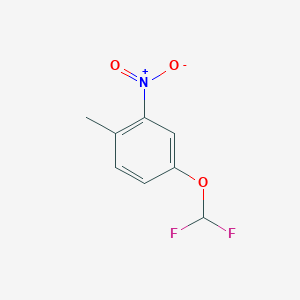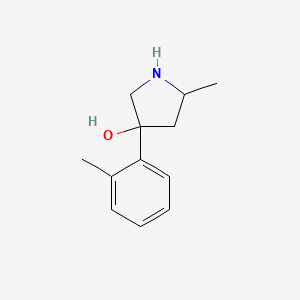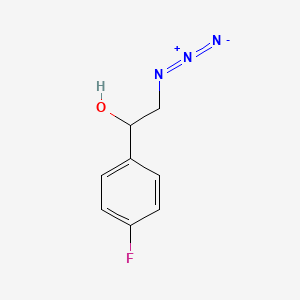
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate is a chemical compound with a complex structure that includes a purine ring system. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 6-aminopurine with benzoyl chloride to form 6-(benzoylamino)purine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:
6-Benzoylamino-9H-purine-9-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can affect its reactivity and applications.
9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester:
Propiedades
Número CAS |
171406-46-5 |
|---|---|
Fórmula molecular |
C16H15N5O3 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
ethyl 2-(6-benzamidopurin-9-yl)acetate |
InChI |
InChI=1S/C16H15N5O3/c1-2-24-12(22)8-21-10-19-13-14(17-9-18-15(13)21)20-16(23)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,17,18,20,23) |
Clave InChI |
UNELGEAKTHZXBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

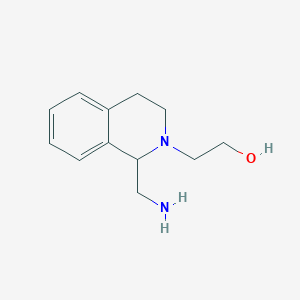
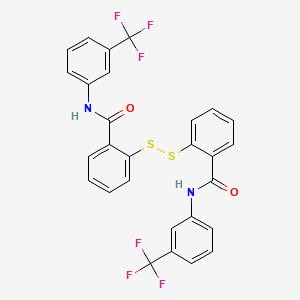

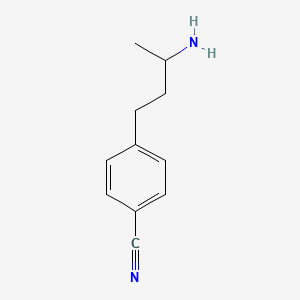
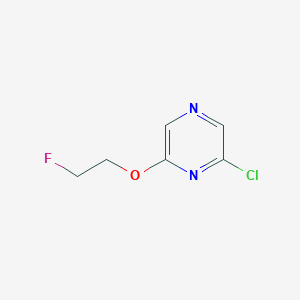
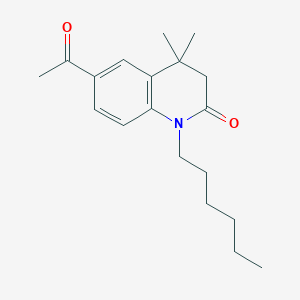
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)
